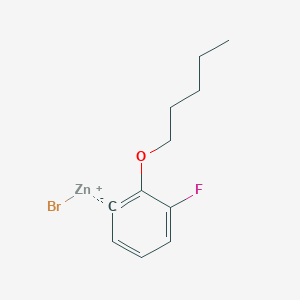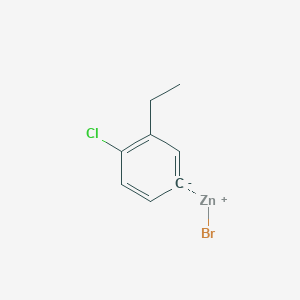
(4-Chloro-3-ethylphenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chloro-3-ethylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of the 4-chloro and 3-ethyl substituents on the phenyl ring imparts unique reactivity and selectivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
(4-chloro-3-ethylphenyl)zinc bromide can be synthesized through the reaction of 4-chloro-3-ethylbromobenzene with zinc dust in the presence of a suitable catalyst, typically in an inert atmosphere to prevent oxidation. The reaction is usually carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
(4-chloro-3-ethylphenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. Typical conditions involve an inert atmosphere (e.g., nitrogen or argon) and moderate temperatures ranging from 25°C to 80°C.
Major Products
The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学的研究の応用
(4-chloro-3-ethylphenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism by which (4-chloro-3-ethylphenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo oxidative addition to a metal catalyst, followed by transmetalation and reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and catalyst used.
類似化合物との比較
Similar Compounds
- (4-chlorophenyl)zinc bromide
- (3-ethylphenyl)zinc bromide
- (4-bromo-3-ethylphenyl)zinc bromide
Uniqueness
(4-chloro-3-ethylphenyl)zinc bromide is unique due to the presence of both the 4-chloro and 3-ethyl substituents on the phenyl ring. This combination imparts distinct reactivity and selectivity, making it particularly useful in specific cross-coupling reactions where other organozinc compounds may not be as effective.
特性
分子式 |
C8H8BrClZn |
|---|---|
分子量 |
284.9 g/mol |
IUPAC名 |
bromozinc(1+);1-chloro-2-ethylbenzene-4-ide |
InChI |
InChI=1S/C8H8Cl.BrH.Zn/c1-2-7-5-3-4-6-8(7)9;;/h4-6H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
UFNJJHNHMHPSSY-UHFFFAOYSA-M |
正規SMILES |
CCC1=C(C=C[C-]=C1)Cl.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3AR,4R,5R,6AS)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B14885997.png)
![4-(2-butoxy-3-methoxyphenyl)-1-(6-hydroxypyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14886028.png)
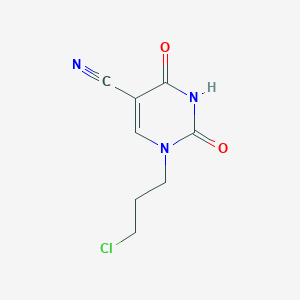
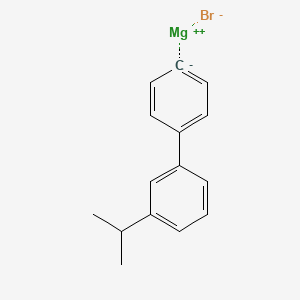
![7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride](/img/structure/B14886042.png)
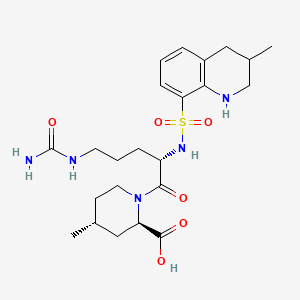
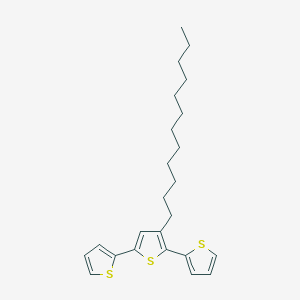
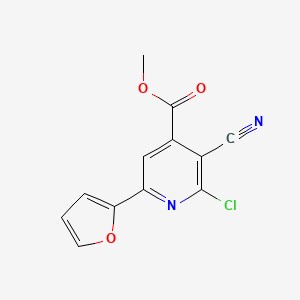
![N-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methyl}benzamide](/img/structure/B14886056.png)

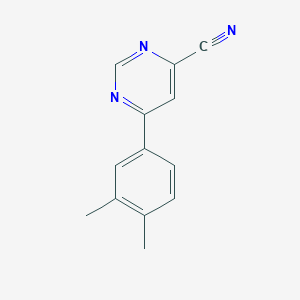
![2-(piperidin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B14886064.png)
![3-(Thiophen-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14886066.png)
